2-Propoxynicotinamide

Description

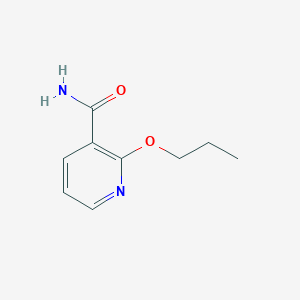

2-Propoxynicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the second position of the pyridine ring is replaced by a propoxy group.

Propriétés

IUPAC Name |

2-propoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJBRLUNCIHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinamide typically involves the reaction of nicotinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propoxynicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted nicotinamide derivatives.

Applications De Recherche Scientifique

2-Propoxynicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of 2-Propoxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism and signaling pathways. The compound may also interact with DNA and proteins, leading to changes in gene expression and protein function .

Comparaison Avec Des Composés Similaires

Nicotinamide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.

Nicotinamide mononucleotide (NMN): A derivative of nicotinamide with potential anti-aging properties.

Nicotinamide riboside (NR): Another NAD+ precursor with similar biological activities.

Uniqueness: 2-Propoxynicotinamide is unique due to its propoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.

Activité Biologique

2-Propoxynicotinamide (2-PNA) is a derivative of nicotinamide, attracting attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of the biological activity of 2-PNA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a propoxy group attached to the nitrogen of the nicotinamide structure, which may influence its biological activity. The general formula can be represented as follows:

This structure is significant for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-PNA exhibits promising antimicrobial properties. A study highlighted its role as a potential efflux pump inhibitor (EPI) against Staphylococcus aureus , a common pathogen known for antibiotic resistance. The compound demonstrated the ability to restore the effectiveness of fluoroquinolone antibiotics in resistant strains, indicating its potential as a synergistic agent in antibiotic therapy .

Table 1: Antimicrobial Efficacy of this compound

| Compound | Target Pathogen | EPI Activity | Synergistic Effect with Antibiotics |

|---|---|---|---|

| This compound | Staphylococcus aureus | Yes | Yes |

| 37a | Staphylococcus aureus | Yes | Yes |

Anticancer Activity

In addition to its antimicrobial effects, 2-PNA has been investigated for its anticancer properties. A comparative study evaluated various derivatives for their cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). The results indicated that compounds similar to 2-PNA exhibited structure-dependent anticancer activity, with some demonstrating significant cytotoxicity against cancer cells while sparing non-cancerous cells .

Case Study: Anticancer Effects

A specific case study evaluated the effects of 2-PNA on A549 cells. The study involved treating these cells with varying concentrations of 2-PNA and assessing cell viability using MTT assays. Results showed that at a concentration of 100 µM, 2-PNA reduced cell viability significantly compared to control groups.

The mechanisms underlying the biological activities of 2-PNA are still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of efflux pumps : By blocking these pumps in bacteria, 2-PNA can enhance the efficacy of existing antibiotics .

- Induction of apoptosis in cancer cells : Similar compounds have been shown to trigger apoptotic pathways, leading to reduced viability in cancerous cells .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 2-PNA is crucial for assessing its therapeutic potential. Preliminary studies suggest that derivatives with similar structures may exhibit favorable absorption and bioavailability profiles due to modifications such as fluorination, which can enhance metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.